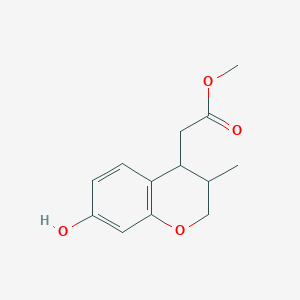![molecular formula C9H11ClF4N2O B13858135 [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C9H10F4N2O·HCl and a molecular weight of 274.643 g/mol . This compound is known for its unique chemical structure, which includes a tetrafluoropropoxy group attached to a phenyl ring, and a hydrazine moiety. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride typically involves the reaction of 4-(2,2,3,3-tetrafluoropropoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(2,2,3,3-tetrafluoropropoxy)aniline+hydrazine hydrate+HCl→[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-quality product suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The tetrafluoropropoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine
- [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Sulfate
- [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Nitrate
Uniqueness
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is unique due to its specific combination of the tetrafluoropropoxy group and the hydrazine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H11ClF4N2O |
|---|---|
Molekulargewicht |
274.64 g/mol |
IUPAC-Name |
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C9H10F4N2O.ClH/c10-8(11)9(12,13)5-16-7-3-1-6(15-14)2-4-7;/h1-4,8,15H,5,14H2;1H |
InChI-Schlüssel |
MZLRRAGTUXCVOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN)OCC(C(F)F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
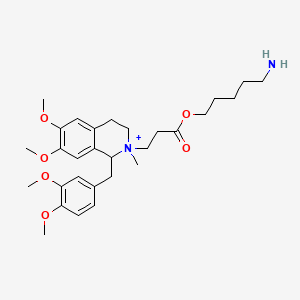

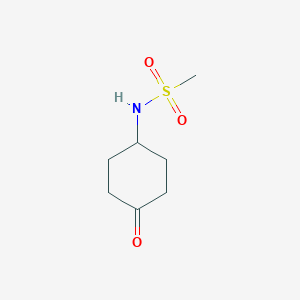
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
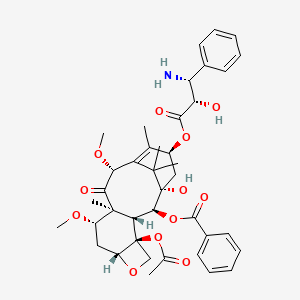
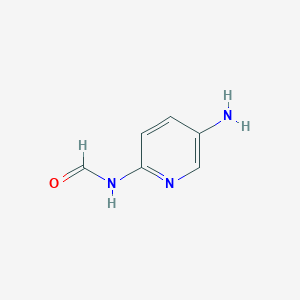
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)
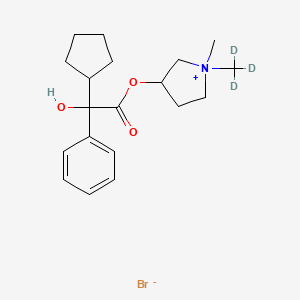
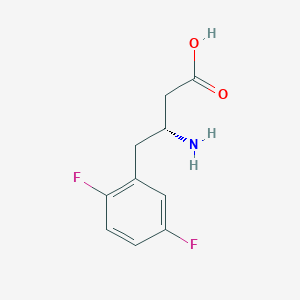
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
